Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Overview
Description
Mechanism of Action
Target of Action
The primary target of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
This compound acts as a substrate analog for β-galactosidase enzyme assays . The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . This modification allows the compound to interact with its target, the β-galactosidase enzyme, and undergo further biochemical reactions.
Biochemical Pathways
The modified this compound can be used to form glycoproteins . Glycoproteins are involved in various biological processes, including cell-cell interaction, immune response, and signal transduction.
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, dichloromethane, ether, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of glycoproteins . These glycoproteins can have various molecular and cellular effects depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it is recommended to be stored at −20°C . Additionally, the pH of the environment can influence the compound’s action, as the conversion of the nitrile group to a methyl imidate group involves treatment with sodium methoxide or HCl .
Biochemical Analysis
Biochemical Properties
The nitrile of the cyanomethyl group in Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be converted to a methyl imidate group by treatment with sodium methoxide or HCl . This modification allows the sugar to be attached to a protein , making it a valuable tool in glycoprotein synthesis .
Cellular Effects
Given its role in glycoprotein synthesis , it can be inferred that it may influence cell function by modifying the structure and function of proteins within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of the nitrile of the cyanomethyl group to a methyl imidate group . This allows the compound to attach to proteins, potentially altering their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium methoxide or hydrochloric acid to convert the nitrile group to a methyl imidate group .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the compound is generally produced in controlled laboratory settings due to its specialized applications in research .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrile group can be converted to a methyl imidate group using sodium methoxide or hydrochloric acid.
Glycosylation Reactions: It acts as a glycosylating agent, modifying sugars and forming glycoproteins.
Common Reagents and Conditions
Sodium Methoxide: Used to convert the nitrile group to a methyl imidate group.
Hydrochloric Acid: Also used for the conversion of the nitrile group.
Major Products
The major products formed from these reactions include glycoproteins and modified sugars, which are crucial for various biochemical assays .
Scientific Research Applications
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(Butylthio)acetonitrile
- Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiogalactopyranoside
- (S)-1,2,4-Triacetoxybutane
Uniqueness
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is unique due to its specific structure that allows it to act as a versatile glycosylating agent. Its ability to modify sugars and form glycoproteins makes it particularly valuable in biochemical research and industrial applications .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392021 | |
Record name | AC1MPLI3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61145-33-3 | |
Record name | AC1MPLI3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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